molecular formula C22H20N4O3 B11455316 2,6-dimethoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide

2,6-dimethoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide

Cat. No.: B11455316
M. Wt: 388.4 g/mol
InChI Key: AHALKAVMRVHIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dimethoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide is a complex organic compound that belongs to the benzamide class This compound is characterized by its unique structure, which includes a benzotriazole moiety and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 4-methylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 2H-benzotriazole-5-yl chloride under similar conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group in the benzotriazole moiety can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2,6-dimethoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, inhibiting metalloprotein enzymes. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Additionally, the benzamide structure allows for hydrogen bonding with biological macromolecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dimethoxy-N-(4-methylphenyl)benzamide
  • 2,6-dimethoxy-N-(2-methylphenyl)benzamide
  • 2,6-dimethoxy-N-[(4-methylphenyl)methyl]benzamide

Uniqueness

2,6-dimethoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide stands out due to the presence of the benzotriazole moiety, which imparts unique properties such as metal ion binding and enhanced stability. This makes it particularly valuable in applications requiring robust and versatile compounds.

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

2,6-dimethoxy-N-[2-(4-methylphenyl)benzotriazol-5-yl]benzamide

InChI

InChI=1S/C22H20N4O3/c1-14-7-10-16(11-8-14)26-24-17-12-9-15(13-18(17)25-26)23-22(27)21-19(28-2)5-4-6-20(21)29-3/h4-13H,1-3H3,(H,23,27)

InChI Key

AHALKAVMRVHIRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=CC=C4OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.